molecular formula C12H17N3O4S B3069816 1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine CAS No. 1000018-29-0

1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine

Cat. No.: B3069816
CAS No.: 1000018-29-0
M. Wt: 299.35 g/mol
InChI Key: QPJJKMMOKHYSIW-UHFFFAOYSA-N
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Description

1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine is an organic compound with the molecular formula C12H17N3O4S. It is characterized by the presence of a piperazine ring substituted with a methyl group, a methylsulphonyl group, and a nitro group on a phenyl ring.

Preparation Methods

The synthesis of 1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by sulfonation and subsequent piperazine ring formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production process. These methods ensure consistent quality and efficiency in producing the compound .

Chemical Reactions Analysis

1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Properties

IUPAC Name

1-(2-methyl-4-methylsulfonyl-6-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-9-7-10(20(2,18)19)8-11(15(16)17)12(9)14-5-3-13-4-6-14/h7-8,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJJKMMOKHYSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2CCNCC2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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